REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[NH2:8][C:9]1[C:10]([F:22])=[CH:11][C:12]([Cl:21])=[C:13]([CH:20]=1)[C:14]([O:16][CH:17]([CH3:19])[CH3:18])=[O:15]>C(C(C)=O)C>[Cl:21][C:12]1[CH:11]=[C:10]([F:22])[C:9]([NH:8][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1])=[CH:20][C:13]=1[C:14]([O:16][CH:17]([CH3:19])[CH3:18])=[O:15]
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=C(C(=O)OC(C)C)C1)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue triturated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to give a tan solid, m.p. 81°-83° C. (5.0 g, 79% yield)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)OC(C)C)C=C(C(=C1)F)NC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |